

An In-Depth Technical Guide on the Keto-Enol Tautomerism of 2-Benzoylcyclohexanone

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Compound of Interest

Compound Name: 2-Benzoylcyclohexanone

Cat. No.: B1331447

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the keto-enol tautomerism in **2-benzoylcyclohexanone**, a β -dicarbonyl compound of interest in synthetic and medicinal chemistry. The guide details the synthesis of **2-benzoylcyclohexanone** and elucidates the equilibrium between its keto and enol tautomers. A thorough analysis of the solvent-dependent tautomeric equilibrium is presented, supported by quantitative data derived from proton Nuclear Magnetic Resonance (^1H NMR) spectroscopy. Detailed experimental protocols for the synthesis and spectroscopic characterization are provided to ensure reproducibility. Furthermore, this document includes visualizations of the tautomerization process and experimental workflows to facilitate a deeper understanding of the underlying principles. This guide is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the structural dynamics of β -dicarbonyl compounds.

Introduction

Keto-enol tautomerism is a fundamental concept in organic chemistry, describing the chemical equilibrium between a keto form (a ketone or an aldehyde) and an enol form (an alcohol adjacent to a double bond). This equilibrium is highly dependent on molecular structure and environmental factors such as solvent polarity and temperature. For β -dicarbonyl compounds like **2-benzoylcyclohexanone**, the enol form can be significantly stabilized through the

formation of an intramolecular hydrogen bond and conjugation, making the study of their tautomeric equilibrium particularly relevant.

The relative prevalence of the keto and enol tautomers can profoundly influence the reactivity, bioavailability, and pharmacological activity of a molecule. A comprehensive understanding of the tautomeric behavior of compounds like **2-benzoylcyclohexanone** is therefore crucial for drug design and development, where specific tautomeric forms may exhibit desired therapeutic effects or, conversely, lead to off-target interactions.

This guide presents a detailed analysis of the keto-enol tautomerism of **2-benzoylcyclohexanone**, focusing on the quantitative determination of the tautomeric equilibrium in different solvents using ^1H NMR spectroscopy and characterization by UV-Vis spectroscopy.

Synthesis of 2-Benzoylcyclohexanone

A reliable method for the synthesis of **2-benzoylcyclohexanone** involves the acylation of cyclohexanone. A common approach is the base-mediated reaction of cyclohexanone with benzoyl chloride.

Experimental Protocol: Synthesis of 2-Benzoylcyclohexanone

Materials:

- Cyclohexanone
- Benzoyl chloride
- Sodium hydride (NaH) as a 60% dispersion in mineral oil
- Dry tetrahydrofuran (THF)
- Hydrochloric acid (HCl), 1 M
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)

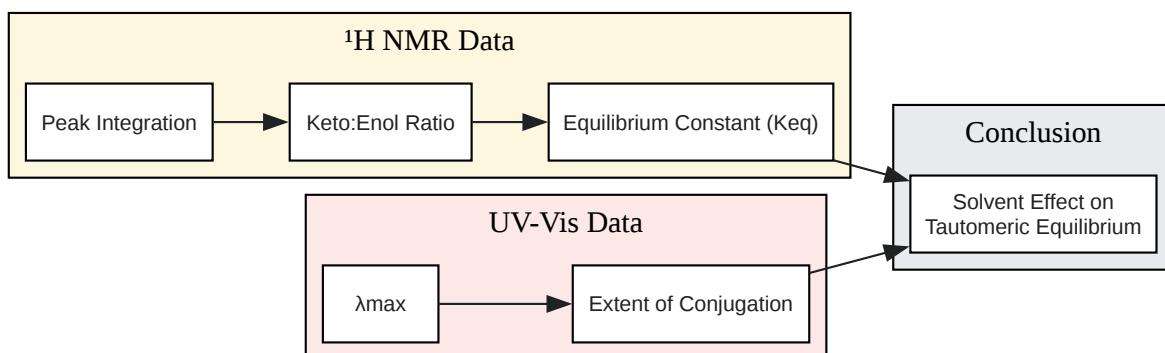
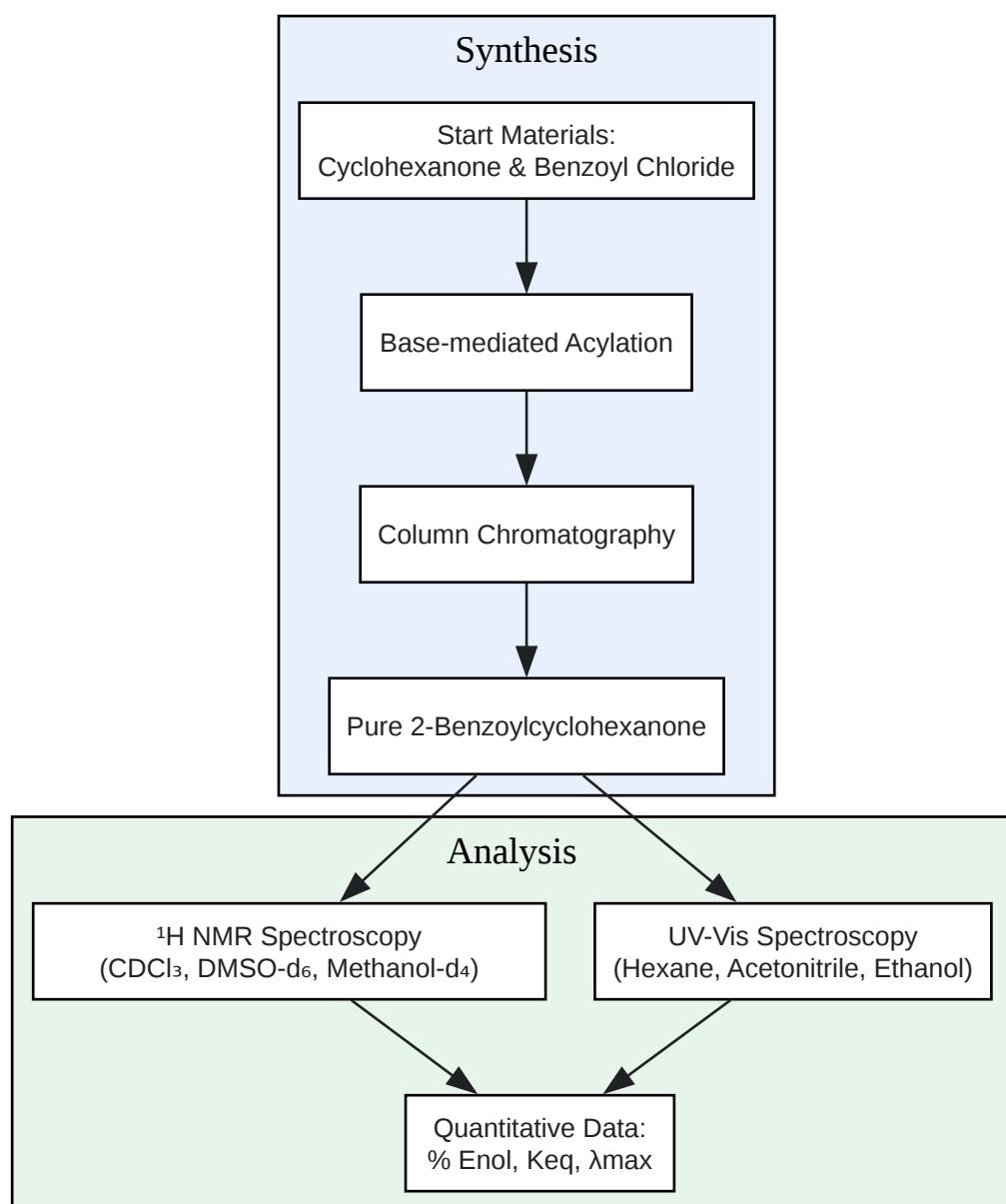
- Anhydrous magnesium sulfate (MgSO_4)
- Hexane
- Ethyl acetate

Procedure:

- To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq) suspended in dry THF.
- Cool the suspension to 0 °C in an ice bath.
- Slowly add a solution of cyclohexanone (1.0 eq) in dry THF to the flask via the dropping funnel.
- Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete formation of the enolate.
- Cool the reaction mixture back to 0 °C and add a solution of benzoyl chloride (1.0 eq) in dry THF dropwise.
- After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours.
- Quench the reaction by carefully adding 1 M HCl.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Wash the combined organic layers with saturated aqueous NaHCO_3 solution and then with brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure **2-benzoylcyclohexanone**.

Keto-Enol Tautomerism of 2-Benzoylcyclohexanone

2-Benzoylcyclohexanone exists as an equilibrium mixture of its keto and enol tautomers. The enol form is stabilized by the formation of a six-membered ring through intramolecular hydrogen bonding between the enolic hydroxyl group and the carbonyl oxygen of the benzoyl group, as well as by conjugation of the double bond with both the cyclohexanone carbonyl and the phenyl ring.



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